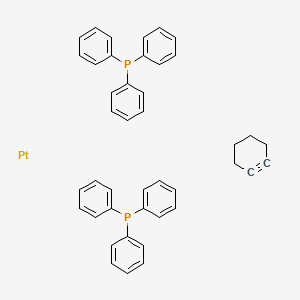
Cyclohexynebis(triphenylphosphine)platinum(0)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexynebis(triphenylphosphine)platinum(0) is a coordination complex with the chemical formula C42H38P2Pt. It is a platinum-based compound where the platinum atom is coordinated with two triphenylphosphine ligands and a cyclohexyne ligand. This compound is of significant interest in organometallic chemistry due to its unique structural and reactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexynebis(triphenylphosphine)platinum(0) can be synthesized through the reaction of platinum(0) precursors with triphenylphosphine and cyclohexyne. One common method involves the reaction of bis(triphenylphosphine)platinum(0) with cyclohexyne under inert conditions. The reaction typically requires a solvent such as dichloromethane or toluene and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexynebis(triphenylphosphine)platinum(0) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(II) or platinum(IV) complexes.
Reduction: It can be reduced back to platinum(0) from higher oxidation states.
Substitution: Ligands such as triphenylphosphine can be substituted with other phosphines or ligands.
Common Reagents and Conditions
Common reagents used in reactions with Cyclohexynebis(triphenylphosphine)platinum(0) include oxidizing agents like halogens or peroxides, reducing agents such as hydrogen or hydrides, and various ligands for substitution reactions. These reactions are typically carried out in solvents like dichloromethane, toluene, or acetonitrile under controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield platinum(II) or platinum(IV) complexes, while substitution reactions can produce a variety of platinum-ligand complexes .
Scientific Research Applications
Cyclohexynebis(triphenylphosphine)platinum(0) has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Cyclohexynebis(triphenylphosphine)platinum(0) involves the coordination of the platinum center with various ligands, which can influence its reactivity and stability. The compound can undergo ligand exchange reactions, where the triphenylphosphine ligands are replaced by other ligands, leading to the formation of new complexes. The platinum center can also participate in oxidative addition and reductive elimination reactions, which are key steps in many catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
Bis(triphenylphosphine)platinum chloride: This compound has similar coordination with triphenylphosphine ligands but includes chloride ligands instead of cyclohexyne.
Ethylenebis(triphenylphosphine)platinum(0): Similar to Cyclohexynebis(triphenylphosphine)platinum(0), but with ethylene as the ligand instead of cyclohexyne.
Uniqueness
Cyclohexynebis(triphenylphosphine)platinum(0) is unique due to the presence of the cyclohexyne ligand, which imparts distinct reactivity and stability compared to other platinum-phosphine complexes. This uniqueness makes it valuable for specific catalytic applications and research studies .
Properties
Molecular Formula |
C42H38P2Pt |
|---|---|
Molecular Weight |
799.8 g/mol |
IUPAC Name |
cyclohexyne;platinum;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C6H8.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-5-3-1;/h2*1-15H;1-4H2; |
InChI Key |
OTPYBWPGDAYJJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC#CC1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















